7-Bromo-4-chlorocinnoline
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Overview
Description
7-Bromo-4-chlorocinnoline is a heterocyclic aromatic compound with the molecular formula C8H4BrClN2 It is a derivative of cinnoline, characterized by the presence of bromine and chlorine atoms at the 7th and 4th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chlorocinnoline typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination and chlorination of cinnoline derivatives. For instance, a typical synthetic route might involve the following steps:
Chlorination: The chlorination at the 4th position can be carried out using phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-chlorocinnoline undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, it can participate in nucleophilic substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution Reactions: Products include various substituted cinnoline derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
7-Bromo-4-chlorocinnoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of 7-Bromo-4-chlorocinnoline depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The bromine and chlorine atoms can interact with biological targets, affecting their function and leading to therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific compound derived from this compound.
Comparison with Similar Compounds
- 7-Bromo-4-chloroquinoline
- 4,7-Dichlorocinnoline
- 4-Bromo-7-chlorocinnoline
Comparison: 7-Bromo-4-chlorocinnoline is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
7-bromo-4-chlorocinnoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-5-1-2-6-7(10)4-11-12-8(6)3-5/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFADOQZRGDCGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=NC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1800426-14-5 |
Source
|
Record name | 7-bromo-4-chlorocinnoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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